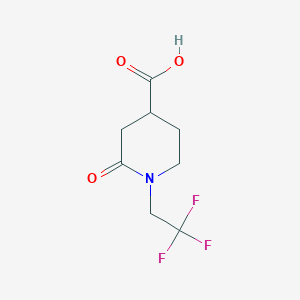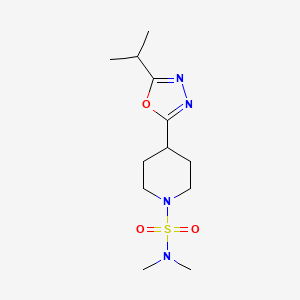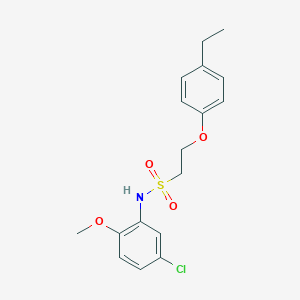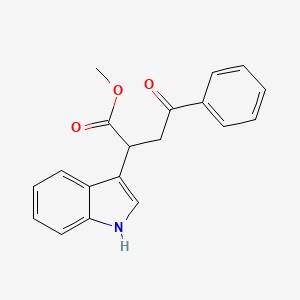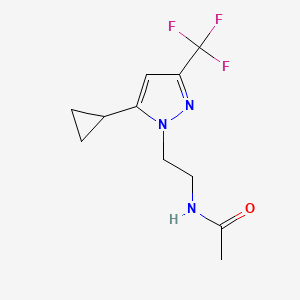
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is a chemical compound with the molecular formula C7H7F3N2 . It is used in research . “(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid” is another related compound with the molecular formula C9H9F3N2O2 .
Synthesis Analysis
The synthesis of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” involves the use of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione .Molecular Structure Analysis
The molecular weight of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is 176.14 . The molecular weight of “(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid” is 234.18 .Physical And Chemical Properties Analysis
The boiling point of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is predicted to be 235.1±35.0 °C, and its density is predicted to be 1.438±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide derivatives have been explored for the construction of novel Co(II) and Cu(II) coordination complexes. These complexes were synthesized and characterized, highlighting the impact of hydrogen bonding on self-assembly processes. Notably, the antioxidant activity of these compounds was assessed using various in vitro methods, demonstrating significant antioxidant potential. This research underscores the utility of such compounds in the development of coordination complexes with potential biological activities (Chkirate et al., 2019).
Heterocyclic Compound Synthesis and Insecticidal Activity
The synthesis of heterocyclic compounds incorporating a thiadiazole moiety, starting from similar pyrazole-acetamide derivatives, has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of these compounds in agricultural applications, providing a basis for developing new insecticidal agents (Fadda et al., 2017).
Antitumor Activity
Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from pyrazole-acetamide precursors has uncovered significant antitumor activities. These compounds, through various synthetic pathways, have demonstrated inhibitory effects on different cancer cell lines, suggesting their potential in cancer treatment (Albratty et al., 2017).
Microwave-Assisted Synthesis and Computational Studies
The microwave-assisted synthesis of novel compounds involving pyrazole ring formations has been explored, demonstrating the efficiency of such methods in creating bioactive molecules. Computational studies accompanying the synthesis have provided insights into the reaction mechanisms, highlighting the potential for optimizing these reactions for better yields and properties (Fahim et al., 2019).
Chemoselective Acetylation
The use of pyrazole-acetamide derivatives in chemoselective acetylation processes has been investigated, particularly for the synthesis of intermediates relevant to antimalarial drugs. This research has contributed to the understanding of selective acetylation mechanisms and has potential implications for the synthesis of medically relevant compounds (Magadum & Yadav, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7(18)15-4-5-17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6,8H,2-5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDZZAHFFIBLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

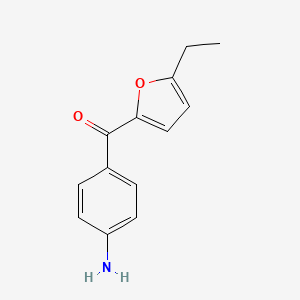
![N-Ethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2663372.png)
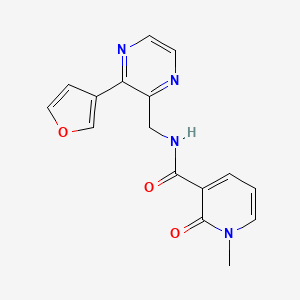
![N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide](/img/structure/B2663375.png)
![8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2663377.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2663378.png)
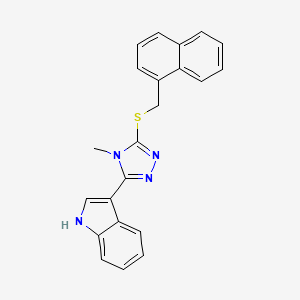
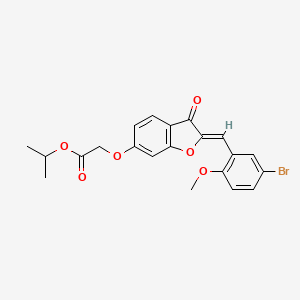
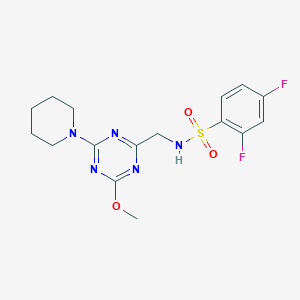
![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)
